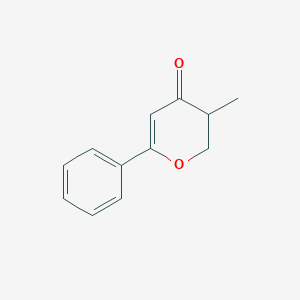
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- is a heterocyclic organic compound that belongs to the pyranone family This compound is characterized by a pyran ring fused with a phenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with acetoacetic ester in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyranones, hydroxylated derivatives, and reduced forms of the compound.
Applications De Recherche Scientifique
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- can be compared with other similar compounds in the pyranone family:
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-3-hydroxy-6-methyl-4H-pyran-4-one: Exhibits similar chemical reactivity but with different biological activities.
3-Hydroxy-2,3-dihydromaltol: Another pyranone derivative with distinct applications in food and pharmaceuticals.
The uniqueness of 4H-Pyran-4-one, 2,3-dihydro-3-methyl-6-phenyl- lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65193-35-3 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-methyl-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Clé InChI |
CREKTPXZLJQUOT-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


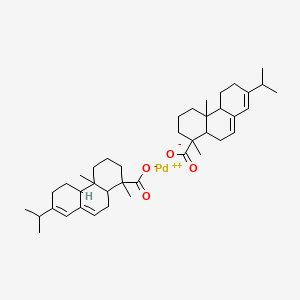
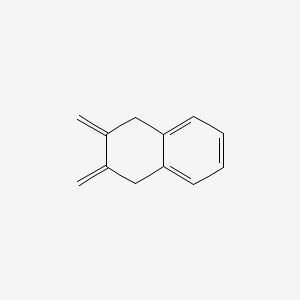
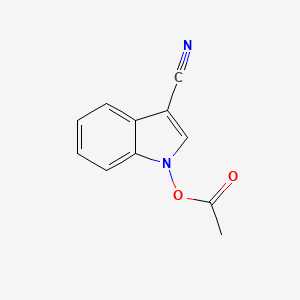

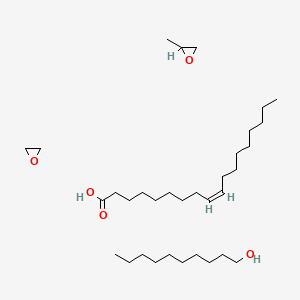
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
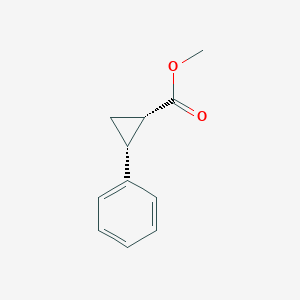
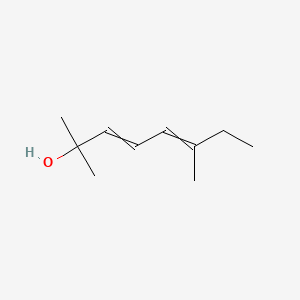
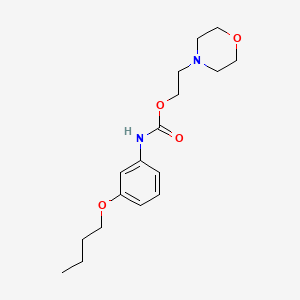


![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

